![molecular formula C13H19N3O2S B144854 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid CAS No. 125421-23-0](/img/structure/B144854.png)
2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid, also known as N-(2-Amino-2-oxoethyl)-2-(2-amino-phenylthio)-4-methyl-pentanamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of thiolated polyethyleneimine, which is a non-viral gene delivery vector. In
Mecanismo De Acción
The mechanism of action of 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid is not fully understood. However, it is believed that this compound interacts with DNA and inhibits the activity of certain enzymes that are involved in DNA replication and transcription. This leads to the inhibition of cell growth and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid have been extensively studied. This compound has been shown to have a high affinity for DNA, which makes it a promising candidate for gene delivery. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid is its high affinity for DNA, which makes it a promising candidate for gene delivery. However, one of the limitations of this compound is its low yield during synthesis, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the exploration of the potential therapeutic applications of this compound, particularly in gene delivery and cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid and its effects on biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid involves the reaction between 2-aminophenylthiocarbamoyl chloride and 4-methyl-2-oxopentanoic acid. The reaction takes place in the presence of triethylamine and dichloromethane. The product is obtained by the addition of diethyl ether and subsequent precipitation. The yield of the product is typically around 50%.
Aplicaciones Científicas De Investigación
2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have a high affinity for DNA, which makes it a promising candidate for gene delivery. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
125421-23-0 |
|---|---|
Nombre del producto |
2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid |
Fórmula molecular |
C13H19N3O2S |
Peso molecular |
281.38 g/mol |
Nombre IUPAC |
2-[(2-aminophenyl)carbamothioylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H19N3O2S/c1-8(2)7-11(12(17)18)16-13(19)15-10-6-4-3-5-9(10)14/h3-6,8,11H,7,14H2,1-2H3,(H,17,18)(H2,15,16,19) |
Clave InChI |
GLGSSJBUQGGWJS-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)CC(C(=O)O)N=C(NC1=CC=CC=C1N)S |
SMILES |
CC(C)CC(C(=O)O)NC(=S)NC1=CC=CC=C1N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=S)NC1=CC=CC=C1N |
Sinónimos |
2-(2'-methylpropyl)-N(5)-(2'-aminophenyl)-4-thiohydantoic acid 2-(2'-methylpropyl)-N(5)-(2'-aminophenyl)-4-thiohydantoic acid, (L)-isomer 2-(2'-methylpropyl)-N(5)-(2'-aminophenyl)-4-thiohydantoic acid, monosodium salt, (DL)-isomer 2-amino-PTC-Leu o-amino-PTC-leucine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
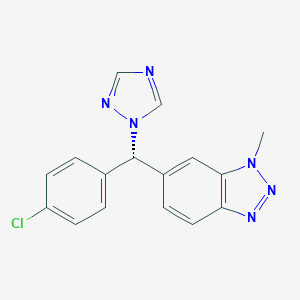

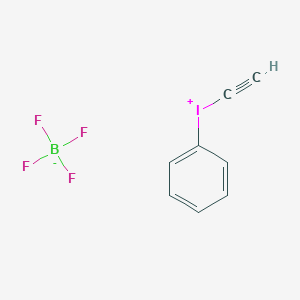
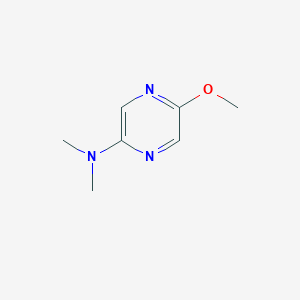


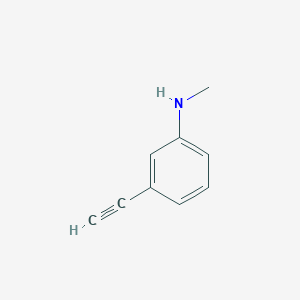


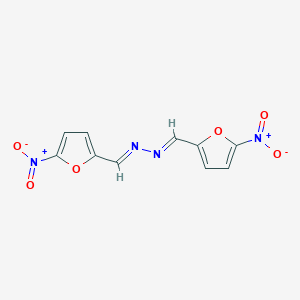
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)
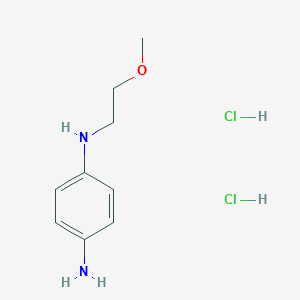
![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)